molecular formula C16H22N2O3 B076622 3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid CAS No. 13129-10-7

3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

Cat. No.: B076622
CAS No.: 13129-10-7
M. Wt: 290.36 g/mol
InChI Key: BEEJYPZRWZJYAK-UHFFFAOYSA-N
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Description

3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid is a chemical compound with the IUPAC name this compound

Preparation Methods

The synthesis of isoneobilirubinic acid involves several steps, typically starting with the preparation of the pyrrole intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and its role in various biochemical pathways. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of isoneobilirubinic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid can be compared with other similar compounds, such as phenolic acids and other pyrrole derivatives. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of isoneobilirubinic acid lies in its specific structure and the resulting effects on its reactivity and applications .

Properties

CAS No.

13129-10-7

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C16H22N2O3/c1-4-12-10(3)14(18-16(12)21)7-13-9(2)11(8-17-13)5-6-15(19)20/h8,14,17H,4-7H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

BEEJYPZRWZJYAK-UHFFFAOYSA-N

SMILES

CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C

Canonical SMILES

CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C

Origin of Product

United States

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